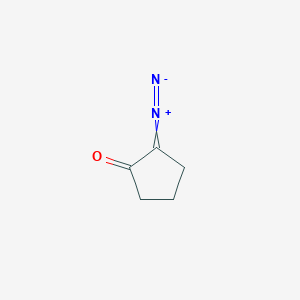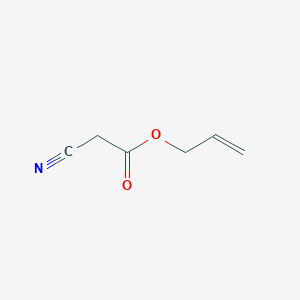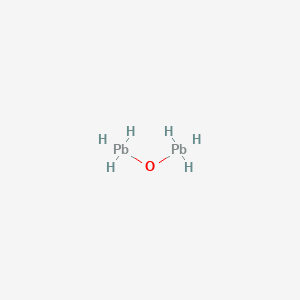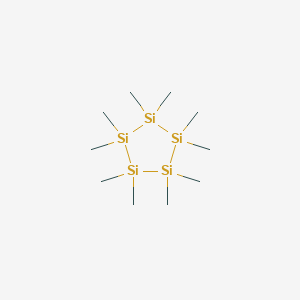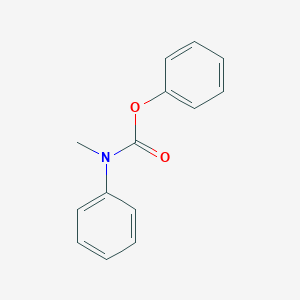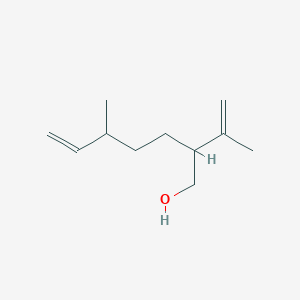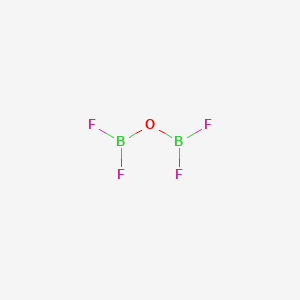
Bis(difluoroboryl) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(difluoroboryl) oxide, also known as BDFBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless and odorless gas that is soluble in organic solvents and has a high thermal stability. BDFBO has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of Bis(difluoroboryl) oxide is not fully understood. It is believed that Bis(difluoroboryl) oxide reacts with water to form difluoroboric acid, which can then react with a variety of nucleophiles. The difluoroboryl group can also undergo nucleophilic substitution reactions, which can lead to the formation of a variety of compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(difluoroboryl) oxide. However, it has been found to be non-toxic and non-carcinogenic. Bis(difluoroboryl) oxide has also been found to be stable under physiological conditions, which makes it a potential candidate for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis(difluoroboryl) oxide in lab experiments is its high thermal stability. It can be stored for long periods of time without decomposing, which makes it a useful reagent in analytical chemistry. Bis(difluoroboryl) oxide is also soluble in a variety of organic solvents, which makes it easy to handle and use in organic synthesis. However, one of the limitations of using Bis(difluoroboryl) oxide is its high cost. It is also a relatively new reagent, and there is limited information available on its properties and reactivity.
Orientations Futures
There are several future directions for research on Bis(difluoroboryl) oxide. One area of research could focus on the development of new synthetic routes for the preparation of difluoroboryl compounds using Bis(difluoroboryl) oxide as a reagent. Another area of research could focus on the development of new applications for Bis(difluoroboryl) oxide in materials science, such as the preparation of new fluorescent dyes. Additionally, more research is needed to fully understand the mechanism of action of Bis(difluoroboryl) oxide and its potential applications in biological systems.
Conclusion:
Bis(difluoroboryl) oxide is a unique chemical compound that has gained significant attention in scientific research due to its properties. It has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry. While there are still limitations to its use, Bis(difluoroboryl) oxide has the potential to be a valuable reagent in a variety of fields and is an area of research that warrants further investigation.
Méthodes De Synthèse
Bis(difluoroboryl) oxide can be synthesized by the reaction of boron trifluoride etherate with sodium perborate in acetonitrile. The reaction proceeds smoothly at room temperature and produces a high yield of Bis(difluoroboryl) oxide. Other methods of synthesis include the reaction of boron trifluoride diethyl etherate with sodium borohydride and the reaction of boron trifluoride etherate with hydrogen peroxide.
Applications De Recherche Scientifique
Bis(difluoroboryl) oxide has gained significant attention in scientific research due to its unique properties. It has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry. Bis(difluoroboryl) oxide has been used as a source of difluoroboryl groups in organic synthesis, which has led to the development of new and efficient synthetic routes for the preparation of a variety of compounds. It has also been used in the preparation of fluorescent dyes, which have potential applications in biological imaging.
Propriétés
Numéro CAS |
12523-60-3 |
|---|---|
Nom du produit |
Bis(difluoroboryl) oxide |
Formule moléculaire |
B2F4O |
Poids moléculaire |
113.62 g/mol |
Nom IUPAC |
difluoroboranyloxy(difluoro)borane |
InChI |
InChI=1S/B2F4O/c3-1(4)7-2(5)6 |
Clé InChI |
ZRKFBTRXQQSIKC-UHFFFAOYSA-N |
SMILES |
B(OB(F)F)(F)F |
SMILES canonique |
B(OB(F)F)(F)F |
Autres numéros CAS |
12523-60-3 |
Synonymes |
difluoroboranyloxy-difluoro-borane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



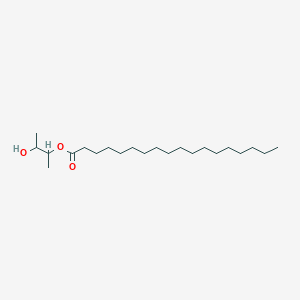
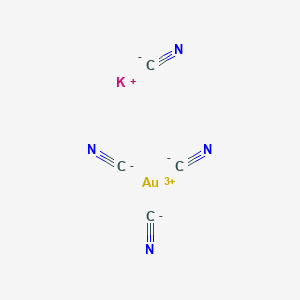
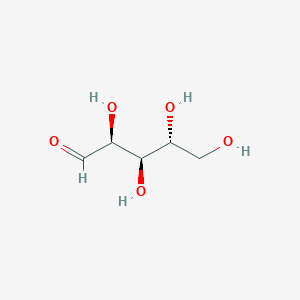
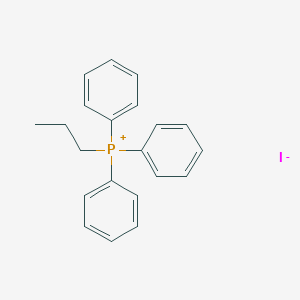
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
